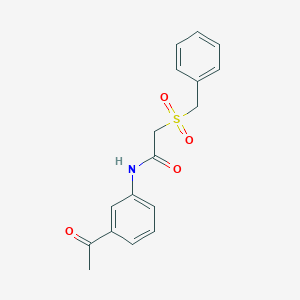

N-(3-acetylphenyl)-2-benzylsulfonylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Claisen–Smichdt-type condensation . In one study, various sulfonamide compounds were synthesized, which could provide insights into the possible synthesis pathways for N-(3-acetylphenyl)-2-benzylsulfonylacetamide .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve isocyanate functional groups . For instance, isocyanates are reactive towards a variety of nucleophiles including alcohols, amines, and even water . Another reaction pathway could involve the Paal–Knorr synthesis of pyrroles .Applications De Recherche Scientifique

Acetamide Derivatives in Chemical Synthesis

Acetamide derivatives, similar to N-(3-acetylphenyl)-2-benzylsulfonylacetamide, play a crucial role in chemical synthesis. For example, Sakai et al. (2022) introduced p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K) as refined versions of benzyl N-acetylcarbamate potassium salt (BENAC-K). These compounds serve as equivalents of N-acetamide nucleophiles and are used to produce substituted N-alkylacetamides and Moz/Dmoz-protected amines, showcasing the versatility of acetamide derivatives in the synthesis of natural and pharmaceutical products Sakai et al., 2022.

Sulfonyl Compounds in Medicinal Chemistry

Sulfonyl compounds, which are structurally related to N-(3-acetylphenyl)-2-benzylsulfonylacetamide, have significant applications in medicinal chemistry. Stec et al. (2011) investigated various 6,5-heterocyclic analogues as alternatives to the benzothiazole ring to reduce metabolic deacetylation in phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. This study highlights the importance of sulfonyl compounds in designing potent and metabolically stable therapeutic agents Stec et al., 2011.

Applications in Corrosion Inhibition

Yıldırım and Çetin (2008) explored the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their derivatives of isoxazolidine and isoxazoline through 1,3-dipolar cycloaddition reactions. These compounds were evaluated as corrosion inhibitors in acidic and oil media, demonstrating the potential of sulfonyl acetamide derivatives in protecting materials against corrosion Yıldırım & Çetin, 2008.

Role in Supramolecular Architecture

Fernandes et al. (2011) investigated the discrete role of chlorine substitutions in the conformation and supramolecular architecture of arylsulfonamides. Though not directly related to N-(3-acetylphenyl)-2-benzylsulfonylacetamide, this study provides insights into how structural modifications in sulfonyl compounds influence molecular conformation and crystal assembly, which is crucial for understanding the properties and applications of such compounds in materials science and drug design Fernandes et al., 2011.

Orientations Futures

The future directions for the study of N-(3-acetylphenyl)-2-benzylsulfonylacetamide could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, a novel N- {2- [ (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide derivative was synthesized with the aim of obtaining different derivatives belonging to the isoindolo [2,1-a]quinoline family . This suggests that similar strategies could be applied to N-(3-acetylphenyl)-2-benzylsulfonylacetamide.

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-2-benzylsulfonylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-13(19)15-8-5-9-16(10-15)18-17(20)12-23(21,22)11-14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURCLFQHJJWHNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B499866.png)

![N-tert-butyl-2-(2-ethoxy-4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B499867.png)

![2-({[5-(4-Bromophenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B499868.png)

![N,N-diethyl-N'-{[5-(4-fluorophenyl)furan-2-yl]methyl}ethane-1,2-diamine](/img/structure/B499871.png)

![3-ethoxy-N-[(5-phenylfuran-2-yl)methyl]propan-1-amine](/img/structure/B499879.png)

![2-(1H-indol-3-yl)-N-[(5-phenylfuran-2-yl)methyl]ethanamine](/img/structure/B499880.png)

![N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B499882.png)